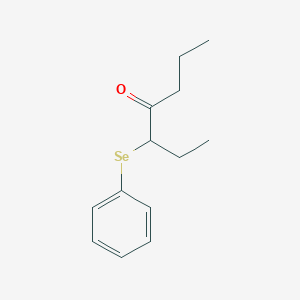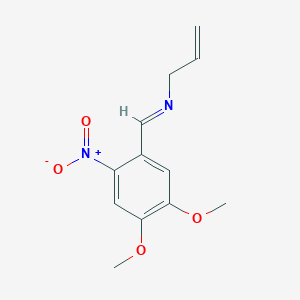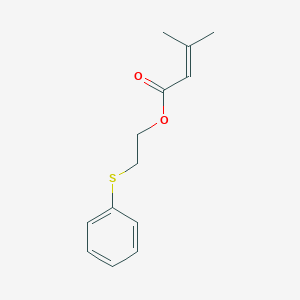
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structural features, which include a phenylsulfanyl group attached to an ethyl chain, and a 3-methylbut-2-enoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate typically involves the esterification of 3-methylbut-2-enoic acid with 2-(phenylsulfanyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the phenylsulfanyl group can interact with various biological targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methylbut-2-enoate: Similar ester structure but lacks the phenylsulfanyl group.
3-Methyl-2-butenoic acid, 3-methylbutyl ester: Similar ester structure with a different alkyl group.
2-Butenoic acid, 3-methyl-, ethyl ester: Another enoate ester with a different alkyl group.
Uniqueness
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
60359-71-9 |
|---|---|
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
2-phenylsulfanylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-11(2)10-13(14)15-8-9-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
KJGBYUXXJFBNKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OCCSC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
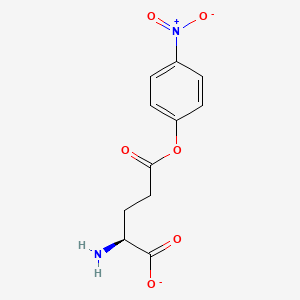
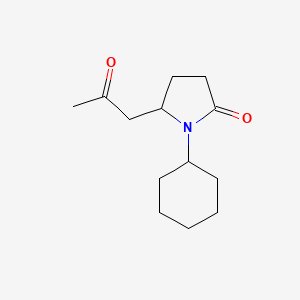
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
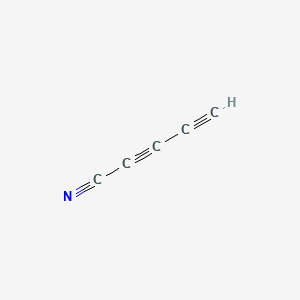

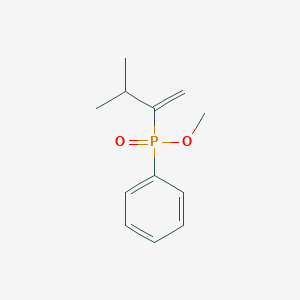
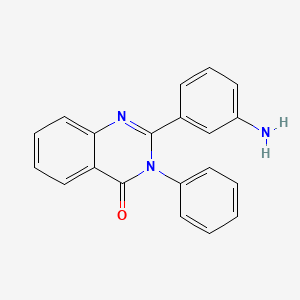
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
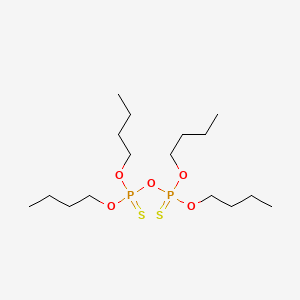
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
